N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. FMP is a piperazine derivative that contains a fluorobenzylidene group, which makes it a promising candidate for the development of novel drugs with improved efficacy and selectivity.
Wirkmechanismus
The mechanism of action of N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine involves the inhibition of enzymes and receptors that play critical roles in various physiological and pathological processes. For example, this compound has been shown to inhibit monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific enzymes and receptors it targets. For example, this compound has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can have therapeutic effects in the treatment of depression and other mood disorders. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine in lab experiments is its potent and selective inhibitory activity against various enzymes and receptors. This makes it a promising candidate for the development of drugs targeting these enzymes and receptors. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine. One area of research could focus on the development of novel drugs based on this compound that exhibit improved efficacy and selectivity. Another area of research could focus on the elucidation of the precise mechanisms of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine involves the reaction of 3-fluorobenzaldehyde with 4-methylpiperazine in the presence of a catalyst such as acetic acid or zinc chloride. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit potent and selective inhibitory activity against various enzymes and receptors, including but not limited to monoamine oxidase, acetylcholinesterase, and histamine H1 receptor. These enzymes and receptors are involved in a wide range of physiological and pathological processes, making this compound a promising candidate for the development of drugs targeting these processes.
Eigenschaften
IUPAC Name |
(E)-1-(3-fluorophenyl)-N-(4-methylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3/c1-15-5-7-16(8-6-15)14-10-11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXNODOCZSAVSR-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.